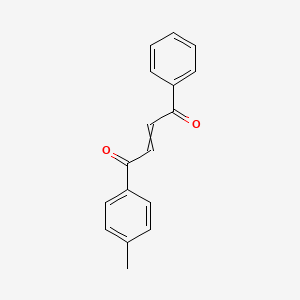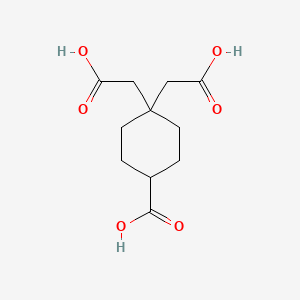
4,4-bis(carboxymethyl)cyclohexane-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is a chemical compound with the molecular formula C11H16O6. It is a derivative of cyclohexane, featuring three carboxylic acid groups attached to the cyclohexane ring. This compound is of interest in various fields due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid typically involves the carboxylation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with carbon dioxide in the presence of a catalyst under high pressure and temperature conditions. Another approach involves the oxidation of cyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mécanisme D'action
The mechanism of action of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
Comparaison Avec Des Composés Similaires
- 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
Comparison: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is unique due to the presence of three carboxylic acid groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for forming multiple hydrogen bonds and ionic interactions, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
6670-44-6 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O6/c12-8(13)5-11(6-9(14)15)3-1-7(2-4-11)10(16)17/h7H,1-6H2,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
FJPATRZRCOLKEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
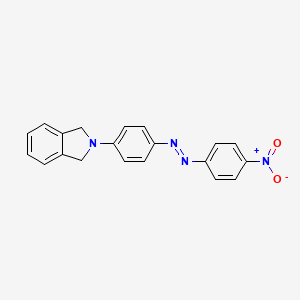
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
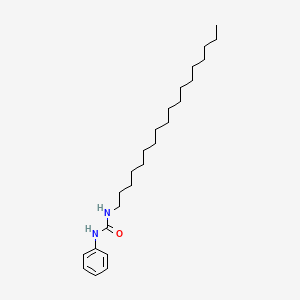

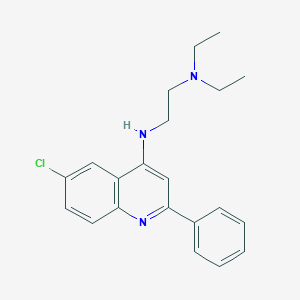
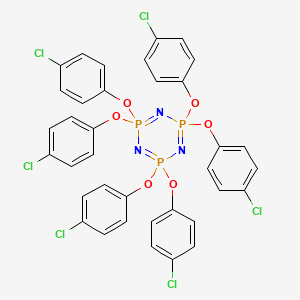
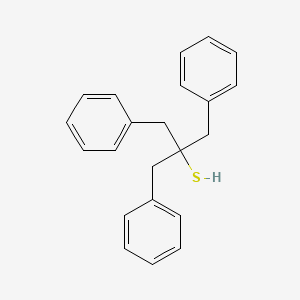
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

